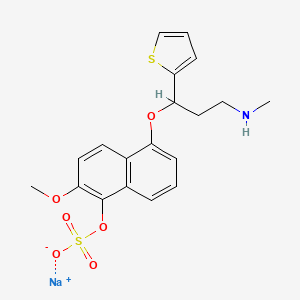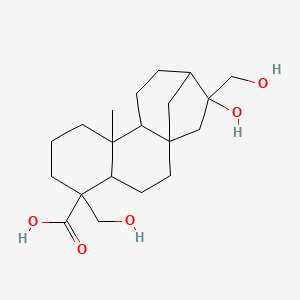
Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) is a diterpenoid compound with the molecular formula C20H32O5 and a molecular weight of 352.5 g/mol. This compound is known for its significant biomedical applications, particularly in the research of inflammation-related perturbations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) typically involves the extraction from natural sources such as the herbs of Siegesbeckia orientalis . The compound can be isolated using solvent extraction methods followed by purification processes like chromatography .
Industrial Production Methods
Industrial production of Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) involves large-scale extraction from plant materials, followed by chemical synthesis to enhance yield and purity. The process includes steps like solvent extraction, crystallization, and chromatographic purification .
Análisis De Reacciones Químicas
Types of Reactions
Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of diterpenoids.
Biology: Studied for its role in modulating biological pathways, particularly those related to inflammation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and other medical conditions.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) involves its interaction with molecular targets and pathways associated with inflammation. The compound exerts its effects by modulating the activity of enzymes and signaling molecules involved in the inflammatory response. This modulation helps in reducing inflammation and alleviating related symptoms.
Comparación Con Compuestos Similares
Similar Compounds
- Kauran-18-oic acid, 16,17,19-trihydroxy-, (4|A)
- (10alpha)-16alpha,17,19-Trihydroxykaurane-18-oic acid
Uniqueness
Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A) is unique due to its specific molecular structure and the presence of multiple hydroxyl groups, which contribute to its potent bioactivity and therapeutic potential. Its ability to modulate inflammatory pathways sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C20H32O5 |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
14-hydroxy-5,14-bis(hydroxymethyl)-9-methyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H32O5/c1-17-6-2-7-19(11-21,16(23)24)15(17)5-8-18-9-13(3-4-14(17)18)20(25,10-18)12-22/h13-15,21-22,25H,2-12H2,1H3,(H,23,24) |
Clave InChI |
DWSHSMIESAAXBC-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12292337.png)
![Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12292345.png)
![[3,4-Diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12292368.png)
![cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg]](/img/structure/B12292370.png)
![1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12292376.png)
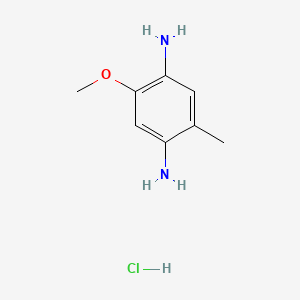
![4-Bromofuro[2,3-b]pyridine](/img/structure/B12292409.png)
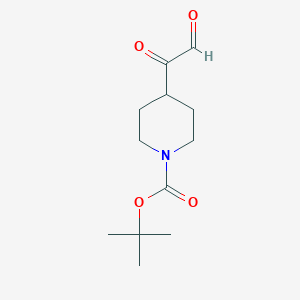
![2-Fluoro-6-azaspiro[3.5]nonane](/img/structure/B12292425.png)
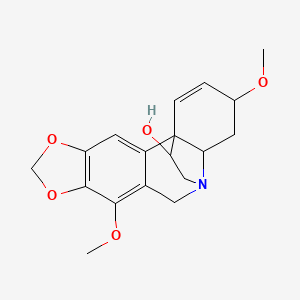
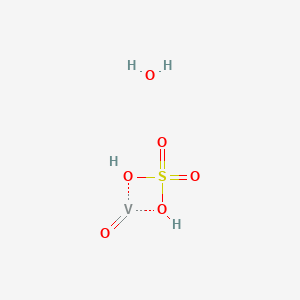
![1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]-](/img/structure/B12292439.png)
